Dihydridotetrakis(triphenylphosphine)ruthenium(II)

Beschreibung

The exact mass of the compound Dihydridotetrakis(triphenylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dihydridotetrakis(triphenylphosphine)ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydridotetrakis(triphenylphosphine)ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

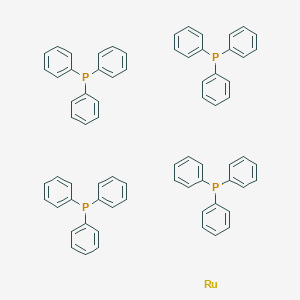

Structure

2D Structure

Eigenschaften

CAS-Nummer |

19529-00-1 |

|---|---|

Molekularformel |

C72H64P4Ru |

Molekulargewicht |

1154.2 g/mol |

IUPAC-Name |

molecular hydrogen;ruthenium;tetrakis(triphenylphosphane) |

InChI |

InChI=1S/4C18H15P.Ru.2H2/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;;2*1H |

InChI-Schlüssel |

AUNSHTZDVOALDI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[RuH2] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dihydridotetrakis(triphenylphosphine)ruthenium(II), [RuH₂(PPh₃)₄], a versatile catalyst with significant applications in organic synthesis. This document details the experimental protocol, quantitative data, and key characterization parameters to facilitate its successful preparation and utilization in a laboratory setting.

Overview and Significance

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium that serves as a powerful catalyst in a variety of chemical transformations. Its utility stems from its ability to activate small molecules and participate in catalytic cycles involving hydrogenation, isomerization, and transfer hydrogenation reactions. The synthesis of this complex is a foundational procedure for research groups exploring ruthenium-based catalysis in areas such as fine chemical synthesis and pharmaceutical development.

Experimental Protocol: Synthesis of [RuH₂(PPh₃)₄]

This protocol is adapted from the established procedure found in Inorganic Syntheses. The synthesis is a two-step process starting from the readily available precursor, dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃].

Step 1: Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃]

This precursor complex is synthesized from ruthenium(III) chloride hydrate and an excess of triphenylphosphine.

-

Reaction: 2 RuCl₃·xH₂O + 7 P(C₆H₅)₃ → 2 RuCl₂(P(C₆H₅)₃)₃ + (C₆H₅)₃PO + 2 HCl + (2x-1)H₂O

Step 2: Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II), [RuH₂(PPh₃)₄]

The dihydrido complex is prepared by the reduction of [RuCl₂(PPh₃)₃] in the presence of excess triphenylphosphine using sodium borohydride as the reducing agent.

-

Reaction: RuCl₂(P(C₆H₅)₃)₃ + P(C₆H₅)₃ + 2 NaBH₄ → RuH₂(P(C₆H₅)₃)₄ + 2 NaCl + 2 BH₃

Detailed Methodology:

-

Preparation of the Reaction Mixture: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine dichlorotris(triphenylphosphine)ruthenium(II) (1.0 g, 1.04 mmol) and triphenylphosphine (1.0 g, 3.81 mmol).

-

Solvent Addition and Inert Atmosphere: Add 50 mL of anhydrous, deoxygenated benzene to the flask. Flush the system with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Heating and Dissolution: Heat the mixture to reflux with continuous stirring. The solids should dissolve to form a dark brown solution.

-

Addition of Reducing Agent: Prepare a solution of sodium borohydride (0.2 g, 5.29 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the refluxing benzene solution over a period of 10 minutes.

-

Reaction and Precipitation: Continue refluxing the reaction mixture for 30-45 minutes. During this time, the color of the solution will lighten, and a yellow to yellow-green precipitate of the product will form.

-

Cooling and Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by filtration using a Schlenk filter or a similar apparatus under a nitrogen atmosphere.

-

Washing and Drying: Wash the collected solid with two 10 mL portions of ethanol, followed by two 10 mL portions of diethyl ether. Dry the product under vacuum.

Typical Yield: 70-80%

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Stoichiometric Data

| Compound | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |

| Dichlorotris(triphenylphosphine)ruthenium(II) | C₅₄H₄₅Cl₂P₃Ru | 958.83 | 1.04 | 1.0 |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 3.81 | 1.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 5.29 | 0.2 |

| Dihydridotetrakis(triphenylphosphine)ruthenium(II) | C₇₂H₆₂P₄Ru | 1152.26 | - | - |

Characterization Data

The synthesized [RuH₂(PPh₃)₄] complex can be characterized using various spectroscopic techniques.

Table 2: Spectroscopic Characterization Data

| Technique | Parameter | Observed Value (Typical) |

| ¹H NMR | Hydride Signal (δ) | -7.6 ppm (quintet) |

| Phenyl Protons (δ) | 7.0 - 7.8 ppm (multiplet) | |

| ³¹P{¹H} NMR | Phosphorus Signal (δ) | ~45 ppm (singlet) |

| IR | Ru-H Stretch (ν) | 1920 cm⁻¹ (strong) |

Visualizations

Experimental Workflow:

Caption: Synthetic workflow for Dihydridotetrakis(triphenylphosphine)ruthenium(II).

Logical Relationship of Reactants to Product:

Caption: Key components in the synthesis of the target complex.

Safety Considerations

-

Ruthenium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Benzene is a known carcinogen and should be used in a well-ventilated fume hood.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and away from ignition sources.

-

The reaction should be carried out under an inert atmosphere of nitrogen to prevent oxidation of the reactants and product.

This technical guide provides a detailed protocol and essential data for the synthesis of dihydridotetrakis(triphenylphosphine)ruthenium(II). By following these procedures and safety precautions, researchers can reliably prepare this valuable catalyst for their synthetic endeavors.

An In-depth Technical Guide on the Structure of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuH₂(PPh₃)₄, is a noteworthy coordination complex that serves as a versatile catalyst and precursor in organometallic chemistry.[1] Its applications span various transformations, including hydrogenations, isomerizations, and C-H activation reactions. Despite its significance, a definitive single-crystal X-ray diffraction structure of RuH₂(PPh₃)₄ is not available in the public domain. The absence of a crystal structure is likely due to the compound's fluxional nature in solution, where it can exist in equilibrium with other species, making the growth of single crystals challenging.

This guide provides a comprehensive overview of the structural aspects of RuH₂(PPh₃)₄ based on available spectroscopic data and comparisons with closely related, structurally characterized compounds. We will delve into its synthesis, spectroscopic characterization, and the inferred molecular geometry, providing researchers with a thorough understanding of this important ruthenium complex.

Synthesis of RuH₂(PPh₃)₄

The synthesis of RuH₂(PPh₃)₄ is typically achieved through the reduction of a ruthenium(III) precursor in the presence of an excess of triphenylphosphine. A common and effective method involves the reaction of ruthenium(III) chloride hydrate with triphenylphosphine in the presence of a reducing agent and a base.

Experimental Protocol: Synthesis of RuH₂(PPh₃)₄

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

-

Potassium hydroxide (KOH)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk line or glovebox

Procedure:

-

A solution of triphenylphosphine (6 equivalents) in hot ethanol is prepared in a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere of argon or nitrogen.

-

To this solution, a solution of ruthenium(III) chloride hydrate (1 equivalent) in ethanol is added.

-

The mixture is heated to reflux, and a solution of potassium hydroxide (10 equivalents) in ethanol is added dropwise.

-

The reaction mixture is refluxed for several hours, during which the color of the solution changes, and a yellow precipitate of RuH₂(PPh₃)₄ is formed.

-

After cooling to room temperature, the yellow solid is collected by filtration under an inert atmosphere.

-

The product is washed with ethanol, water, and then again with ethanol, and finally with a small amount of cold diethyl ether.

-

The resulting yellow crystalline powder is dried under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Dihydridotetrakis(triphenylphosphine)ruthenium(II).

Spectroscopic Characterization and Structural Insights

In the absence of a single-crystal X-ray structure, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide crucial information about the molecular structure of RuH₂(PPh₃)₄ in solution.

| Spectroscopic Data | RuH₂(PPh₃)₄ |

| Appearance | Yellow to yellow-green powder[2] |

| Melting Point (°C) | 181-183[1] |

| ¹H NMR (Hydride Region) | High-field multiplet, characteristic of hydride ligands bonded to a transition metal. The exact chemical shift and multiplicity can vary with solvent and temperature due to fluxional processes. |

| ³¹P{¹H} NMR | A complex multiplet is typically observed, suggesting a dynamic equilibrium between different isomers or dissociation of a phosphine ligand in solution. |

The NMR data suggests that RuH₂(PPh₃)₄ is not a static molecule in solution. The dissociation of one triphenylphosphine ligand to form the 16-electron species RuH₂(PPh₃)₃ is a likely process, contributing to the complex NMR spectra and the compound's catalytic activity.

Inferred Geometry from a Related Structure: RuH₂(CO)(PPh₃)₃

To infer the probable geometry of the RuH₂P₄ core in RuH₂(PPh₃)₄, we can examine the well-characterized crystal structure of the closely related compound, carbonyldihydridotris(triphenylphosphine)ruthenium(II), RuH₂(CO)(PPh₃)₃.[3] This complex also features a ruthenium(II) center with hydride and triphenylphosphine ligands.

The crystal structure of RuH₂(CO)(PPh₃)₃ reveals a distorted octahedral geometry around the ruthenium atom.[3] The three triphenylphosphine ligands, two hydride ligands, and one carbonyl ligand occupy the six coordination sites.

| Crystallographic Data | RuH₂(CO)(PPh₃)₃ |

| Crystal System | Monoclinic[3] |

| Space Group | P2₁/c[3] |

| Unit Cell Parameters | a = 12.37 Å, b = 20.08 Å, c = 18.98 Åβ = 107.4°[3] |

| Coordination Geometry | Distorted Octahedral[3] |

Based on the structure of RuH₂(CO)(PPh₃)₃ and general principles of coordination chemistry, RuH₂(PPh₃)₄ is expected to adopt a pseudo-octahedral geometry. The steric bulk of the four triphenylphosphine ligands would lead to significant distortion from an ideal octahedral arrangement. In a hypothetical static structure, the two hydride ligands would likely be cis to each other to minimize steric repulsion between the bulky phosphine ligands.

Conclusion

While a definitive crystal structure of RuH₂(PPh₃)₄ remains elusive, a combination of spectroscopic data and comparison with closely related structures provides valuable insights into its molecular geometry. The compound is best described as having a distorted octahedral coordination around the ruthenium(II) center, with a high degree of fluxionality in solution. The lability of one of the triphenylphosphine ligands is a key feature of its chemistry and is central to its catalytic activity. Further research, possibly employing advanced techniques such as solid-state NMR or low-temperature crystallography, may one day provide a definitive solid-state structure of this important and versatile ruthenium complex.

References

In-Depth Technical Guide: Dihydridotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium. It is an organometallic compound that finds significant application as a catalyst in a variety of chemical transformations.

| Property | Value |

| Chemical Formula | RuH₂(P(C₆H₅)₃)₄ or C₇₂H₆₂P₄Ru[1] |

| Molecular Weight | 1152.24 g/mol |

| Appearance | Ochre/Lustrous Powder[1] |

| CAS Number | 19529-00-1[1][2] |

| Melting Point | 181-183 °C[1] |

Molecular Weight Calculation

The molecular weight is calculated from the atomic weights of its constituent elements:

-

Ruthenium (Ru): 101.07 u[2]

-

Phosphorus (P): 30.973762 u

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u[3]

Calculation: (1 × 101.07) + (4 × 30.973762) + (72 × 12.011) + (62 × 1.008) = 1152.24 g/mol

Experimental Protocols

Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

A common method for the synthesis of dihydridotetrakis(triphenylphosphine)ruthenium(II) involves the reduction of a ruthenium(III) precursor in the presence of excess triphenylphosphine.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

-

Sodium borohydride (NaBH₄) or another suitable reducing agent

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A solution of triphenylphosphine in ethanol is prepared in a round-bottom flask under an inert atmosphere.

-

Ruthenium(III) chloride hydrate is added to the solution.

-

The mixture is heated to reflux.

-

A reducing agent, such as a solution of sodium borohydride in ethanol, is added dropwise to the refluxing mixture.

-

The reaction is typically allowed to proceed for several hours, during which the color of the solution changes, and a precipitate may form.

-

After cooling to room temperature, the product is isolated by filtration, washed with ethanol and diethyl ether, and dried under vacuum.

Catalytic Activity and Reaction Pathways

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a versatile catalyst, particularly in hydrogenation reactions.[4][5] The general mechanism involves the coordination of the substrate to the ruthenium center, followed by migratory insertion of the hydride ligands.

Below is a generalized workflow for a catalytic hydrogenation reaction using this complex.

This diagram illustrates the key steps in the catalytic hydrogenation of an olefin. The pre-catalyst, RuH₂(PPh₃)₄, first undergoes ligand dissociation to form the active catalytic species. This species then coordinates with the olefin, which is subsequently hydrogenated through migratory insertion and reductive elimination to yield the alkane product and regenerate the active catalyst.

References

1H NMR spectrum of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

An In-Depth Technical Guide to the ¹H NMR Spectrum of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

Introduction

Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuH₂(PPh₃)₄, is a pivotal organometallic complex widely employed as a homogeneous catalyst in a variety of organic transformations, including hydrogenation, isomerization, and hydroformylation. The precise characterization of its structure is paramount for understanding its reactivity and catalytic mechanisms. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of the hydride and phosphine ligands. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this complex, intended for researchers and professionals in chemistry and drug development.

¹H NMR Spectral Data

The ¹H NMR spectrum of cis-RuH₂(PPh₃)₄ is characterized by two main regions: the high-field (upfield) region for the hydride ligands and the low-field (downfield) aromatic region for the triphenylphosphine ligands. The quantitative data are summarized below.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Hydride (Ru-H ) | ~ -6.9 (in C₆D₆) | Quintet (quint) | 2H | ²JP-H ≈ 19 Hz |

| Phenyl (C₆H₅ ) | ~ 7.0 - 7.9 (in C₆D₆) | Multiplet (m) | 60H | - |

Note: Spectral parameters can vary slightly depending on the solvent, temperature, and spectrometer frequency.

Spectral Interpretation

The Hydride Signal

The most diagnostic feature in the spectrum is the signal corresponding to the two hydride ligands directly bonded to the ruthenium center.

-

Chemical Shift: The resonance appears at a very high field (approximately -6.9 ppm), a characteristic feature of terminal metal hydrides. This significant upfield shift is caused by the strong shielding effect of the electron density from the ruthenium d-orbitals.[1]

-

Multiplicity: In the common cis-octahedral geometry, the two hydride protons are chemically equivalent. They couple to the four phosphorus-31 (³¹P) nuclei of the triphenylphosphine ligands. Since ³¹P is a spin-½ nucleus with 100% natural abundance, this coupling splits the hydride signal. The signal is typically observed as a quintet, which arises from coupling to four magnetically similar phosphorus nuclei (n=4, applying the 2nI+1 rule where I=½ gives 2(4)(½)+1 = 5 lines). This pattern indicates that the two-bond coupling constant (²JP-H) is of similar magnitude for all four phosphine ligands.

The Phenyl Signals

The sixty protons of the four triphenylphosphine ligands produce complex, overlapping multiplet signals in the aromatic region of the spectrum, typically between 7.0 and 7.9 ppm. These signals confirm the presence of the PPh₃ ligands but are generally less informative for detailed structural analysis of the coordination sphere than the hydride signal.

Solution Dynamics

It is important to note that in solution, RuH₂(PPh₃)₄ can undergo facile dissociation of one triphenylphosphine ligand to form the coordinatively unsaturated species, RuH₂(PPh₃)₃.[2] This equilibrium can lead to the appearance of additional, more complex hydride signals in the spectrum, with one such species reported to have a signal around -10.1 ppm.[2]

Visualizing the Coupling Pathway

The spin-spin coupling relationship between the hydride protons and the phosphine ligands is fundamental to the observed spectrum.

Caption: Coupling pathway in cis-RuH₂(PPh₃)₄.

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed methodology for obtaining a high-quality ¹H NMR spectrum of RuH₂(PPh₃)₄.

1. Materials and Instrumentation

-

Compound: Dihydridotetrakis(triphenylphosphine)ruthenium(II).

-

Solvent: Deuterated benzene (C₆D₆) or toluene-d₈, dried and degassed.

-

Apparatus: High-quality NMR tubes, gas-tight syringes, Schlenk line or glovebox.

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer equipped with a standard broadband probe.[3]

2. Sample Preparation (Inert Atmosphere)

-

Due to potential air sensitivity, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox.[4]

-

Weigh approximately 5-10 mg of RuH₂(PPh₃)₄ directly into a clean, dry vial.

-

Using a gas-tight syringe, add approximately 0.6-0.7 mL of deuterated solvent to the vial to dissolve the sample.

-

Once dissolved, transfer the solution to a clean NMR tube using a syringe or cannula.

-

Seal the NMR tube securely with a cap, and for long-term or temperature-sensitive experiments, consider flame-sealing the tube.

3. NMR Data Acquisition

-

Tuning and Matching: Insert the sample into the spectrometer and ensure the probe is correctly tuned to the ¹H frequency and matched to the sample.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a wide spectral width to encompass both the aromatic region (~10 ppm) and the upfield hydride region (down to -15 ppm).

-

Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative integration if needed.

-

4. Data Processing

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., C₆H₅D in benzene-d₆ at 7.16 ppm).[3]

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration.

-

Analysis: Integrate the signals and measure the chemical shifts and coupling constants.

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR analysis of RuH₂(PPh₃)₄.

References

An In-Depth Technical Guide to the ³¹P NMR Spectroscopy of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of the organometallic complex Dihydridotetrakis(triphenylphosphine)ruthenium(II), often abbreviated as RuH₂(PPh₃)₄. This complex is a notable catalyst and precursor in various chemical transformations, making a thorough understanding of its structural dynamics in solution, as revealed by ³¹P NMR, crucial for its application and development.

Introduction to ³¹P NMR of RuH₂(PPh₃)₄

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is an 18-electron, six-coordinate complex with a pseudo-octahedral geometry. The four triphenylphosphine (PPh₃) ligands and two hydride (H⁻) ligands create a dynamic system in solution, which is readily probed by ³¹P NMR spectroscopy. The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, providing sharp and informative NMR signals.

The ³¹P NMR spectrum of RuH₂(PPh₃)₄ is highly sensitive to the chemical environment, including solvent, temperature, and the presence of other coordinating species. This sensitivity arises from the fluxional nature of the complex, which involves the intramolecular exchange of the phosphine ligands and, in some cases, reversible dissociation of a PPh₃ ligand.

Quantitative ³¹P NMR Data

The chemical shifts (δ) and coupling constants (J) observed in the ³¹P NMR spectrum of RuH₂(PPh₃)₄ are key parameters for characterizing its structure and dynamics in solution. These parameters can vary significantly with experimental conditions.

Table 1: Solvent Effects on ³¹P NMR Parameters of RuH₂(PPh₃)₄ at Room Temperature

| Solvent | Chemical Shift (δ) ppm | Multiplicity |

| Benzene-d₆ | ~45 | Broad Singlet |

| Toluene-d₈ | ~45 | Broad Singlet |

| Dichloromethane-d₂ | ~48 | Broad Singlet |

Note: The broadness of the signal at room temperature is indicative of a dynamic exchange process that is intermediate on the NMR timescale.

Table 2: Temperature Effects on ³¹P NMR Parameters of RuH₂(PPh₃)₄ in Toluene-d₈

| Temperature (°C) | Chemical Shift (δ) ppm | Multiplicity | Linewidth (Hz) |

| 25 | ~45 | Broad Singlet | > 100 |

| -20 | ~46 and ~43 | Two Broad Signals | ~50-80 |

| -80 | ~48.5 and ~42.0 | Two Distinct Signals | < 20 |

Note: As the temperature is lowered, the rate of exchange slows down, leading to the resolution of distinct signals for the non-equivalent phosphine ligands in the predominant cis-RuH₂(PPh₃)₄ isomer.

Experimental Protocols

Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

This protocol is adapted from established literature procedures.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Triphenylphosphine (PPh₃)

-

Anhydrous ethanol

-

40% Aqueous formaldehyde solution

-

Potassium hydroxide (KOH)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

A solution of triphenylphosphine (6.0 g, 22.9 mmol) in anhydrous ethanol (150 mL) is brought to reflux under an inert atmosphere (Argon or Nitrogen).

-

To this refluxing solution, a solution of ruthenium(III) chloride hydrate (1.0 g, ~3.8 mmol based on 40% Ru) in anhydrous ethanol (50 mL) is added dropwise over 20-30 minutes. The color of the solution will typically change from dark brown to a deep red.

-

After the addition is complete, the mixture is refluxed for an additional 1 hour.

-

A solution of potassium hydroxide (1.0 g, 17.8 mmol) in anhydrous ethanol (20 mL) is then added to the reaction mixture, followed by the addition of 40% aqueous formaldehyde solution (10 mL).

-

The reaction mixture is refluxed for a further 30 minutes, during which time a yellow precipitate of RuH₂(PPh₃)₄ should form.

-

The mixture is cooled to room temperature, and the yellow solid is collected by filtration under an inert atmosphere.

-

The product is washed with ethanol (2 x 20 mL), water (2 x 20 mL), and finally with cold diethyl ether (20 mL).

-

The resulting pale-yellow crystalline solid is dried under vacuum.

Acquisition of ³¹P NMR Spectra

Instrumentation:

-

NMR spectrometer operating at a suitable frequency for ³¹P observation (e.g., 162 MHz on a 400 MHz spectrometer).

-

Variable temperature probe.

Sample Preparation:

-

Dissolve approximately 20-30 mg of RuH₂(PPh₃)₄ in 0.6 mL of the desired deuterated solvent (e.g., toluene-d₈, benzene-d₆, dichloromethane-d₂) in an NMR tube under an inert atmosphere.

-

The solution should be prepared fresh to minimize potential decomposition.

NMR Parameters:

-

Nucleus: ³¹P

-

Decoupling: ¹H decoupling is typically used to simplify the spectrum by removing couplings to the hydride and phenyl protons.

-

Reference: An external standard of 85% H₃PO₄ is used and set to 0 ppm.

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Number of Scans: Dependent on the sample concentration and spectrometer sensitivity, typically ranging from 128 to 1024 scans.

-

Temperature: For variable temperature studies, allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.

Structural Dynamics and Fluxional Behavior

The ³¹P NMR spectrum of RuH₂(PPh₃)₄ is a powerful tool for studying its dynamic behavior in solution. At room temperature, the observation of a single broad resonance indicates that the four phosphine ligands are undergoing a rapid exchange process that makes them appear equivalent on the NMR timescale. This process is believed to occur via a dissociative mechanism involving the loss of a PPh₃ ligand to form a five-coordinate intermediate, RuH₂(PPh₃)₃.

As the temperature is lowered, the exchange process slows down, and the signals for the individual, non-equivalent phosphine ligands of the cis-RuH₂(PPh₃)₄ isomer begin to resolve. In the static, low-temperature structure, there are three distinct phosphorus environments in a 2:1:1 ratio, although often only two resonances are clearly resolved due to overlapping signals or further dynamic processes.

Caption: Dissociative ligand exchange in RuH₂(PPh₃)₄.

The diagram above illustrates the dissociative pathway for phosphine ligand exchange in RuH₂(PPh₃)₄. The four-coordinate complex reversibly dissociates one triphenylphosphine ligand to form a five-coordinate intermediate. This dynamic equilibrium is responsible for the observed temperature-dependent ³¹P NMR spectra.

Conclusion

³¹P NMR spectroscopy is an indispensable technique for the characterization of Dihydridotetrakis(triphenylphosphine)ruthenium(II) in solution. The observed chemical shifts and signal multiplicities are highly dependent on temperature and solvent, reflecting the fluxional nature of the complex. A thorough understanding of these NMR properties is essential for researchers and scientists utilizing this versatile catalyst in synthesis and for professionals in drug development exploring ruthenium-based therapeutics. The experimental protocols provided herein offer a practical guide for the synthesis and NMR analysis of this important organometallic compound.

An In-depth Technical Guide to the Physical Properties of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuH2(PPh3)4, is a significant coordination complex in the field of organometallic chemistry.[1] Renowned for its catalytic activity in a variety of organic transformations, including hydrogenation, isomerization, and C-H bond activation, a thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in the synthesis of fine chemicals and pharmaceuticals. This guide provides a comprehensive overview of the core physical characteristics of this complex, supported by experimental protocols and structured data for ease of reference.

Core Physical Properties

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is typically an off-white to yellowish-green or ochre lustrous powder.[1][2][3][4] It is known to be sensitive to air, necessitating handling and storage under an inert atmosphere, such as nitrogen or argon, and at reduced temperatures (2-8°C) to maintain its integrity.[1]

General Characteristics

A summary of the fundamental physical properties of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇₂H₆₂P₄Ru | [2][3] |

| Molecular Weight | 1152.23 g/mol | [5] |

| Appearance | Off-white to yellow-green powder | [2][4] |

| Melting Point | 181-183 °C (decomposes) | [5][6] |

| Air Sensitivity | Air-sensitive | [1] |

Solubility Profile

This complex is generally characterized by its solubility in non-aqueous, organic solvents. While comprehensive quantitative data is not extensively published, it is known to be soluble in solvents such as benzene and other aromatic hydrocarbons.[7] Its insolubility in water is a notable characteristic.[4] The solubility behavior is a critical factor for its use in homogeneous catalysis.

Quantitative solubility data in common laboratory solvents remains a subject for further detailed investigation.

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of Dihydridotetrakis(triphenylphosphine)ruthenium(II), providing insight into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The hydride ligands in ruthenium complexes typically resonate in the upfield region of the ¹H NMR spectrum, often between δ -5 and -25 ppm. For the related complex, RuH2(CO)(PPh3)3, the hydride signals appear as a triplet of doublets, indicating coupling to both phosphorus and other hydride ligands.

³¹P NMR: The ³¹P{¹H} NMR spectrum provides crucial information about the phosphine ligands. For many ruthenium(II) triphenylphosphine complexes, the ³¹P signals are observed in the range of δ 30-50 ppm.[1] The precise chemical shift and coupling constants are dependent on the geometry of the complex and the nature of the other ligands.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is the stretching vibration of the Ruthenium-Hydride (Ru-H) bond. This typically appears as a sharp absorption band in the region of 1900-2200 cm⁻¹. For the related carbonyl complex, RuH2(CO)(PPh3)3, a strong ν(CO) band is observed around 1910 cm⁻¹, while the Ru-H stretches are also present.

UV-Vis Spectroscopy

The electronic spectrum of ruthenium(II) complexes is often characterized by metal-to-ligand charge transfer (MLCT) bands in the visible region. For many Ru(II) polypyridyl complexes, these bands are observed between 400-500 nm. Specific UV-Vis absorption maxima for Dihydridotetrakis(triphenylphosphine)ruthenium(II) are not widely reported and represent an area for further detailed study.

Crystallographic Data

X-ray crystallography provides the definitive structure of the complex in the solid state. An X-ray analysis of [(Ph3P)4Ru(H)2] has been reported, revealing that it can co-crystallize with triphenylphosphine.[1] This study highlights the importance of obtaining crystallographic data on pure, solvent-free crystals to accurately determine the molecular geometry. The detailed crystal structure reveals a distorted octahedral geometry around the ruthenium center.

A detailed table of crystallographic parameters should be consulted from primary literature sources reporting the single-crystal X-ray diffraction analysis.

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of the key physical properties of air-sensitive organometallic compounds like Dihydridotetrakis(triphenylphosphine)ruthenium(II).

Solubility Determination

A standardized method to determine the solubility of the complex in a given organic solvent can be performed as follows:

-

Sample Preparation: In a glovebox or under a Schlenk line, add an excess amount of the crystalline complex to a known volume of the desired anhydrous, deoxygenated solvent in a sealed vial.

-

Equilibration: Stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Extraction: Carefully filter the saturated solution through a syringe filter (PTFE, 0.2 µm) to remove any undissolved solid.

-

Analysis: Take a known volume of the filtrate, evaporate the solvent under vacuum, and weigh the remaining solid. The solubility can then be calculated in g/L or mg/mL.

NMR Spectroscopy

For obtaining high-quality NMR spectra of this air-sensitive compound:

-

Sample Preparation: Inside a glovebox, dissolve an appropriate amount of the complex (typically 5-10 mg for ¹H NMR, 20-30 mg for ³¹P NMR) in a deuterated solvent (e.g., benzene-d₆, toluene-d₈, or dichloromethane-d₂) that has been thoroughly deoxygenated (e.g., by freeze-pump-thaw cycles).

-

Transfer to NMR Tube: Transfer the solution to an NMR tube fitted with a sealable cap (e.g., a J. Young valve tube) to prevent exposure to the atmosphere.

-

Data Acquisition: Acquire the ¹H and ³¹P{¹H} NMR spectra on a spectrometer operating at an appropriate frequency. Reference the spectra internally to the residual solvent signals or an external standard.

Infrared (IR) Spectroscopy

To obtain the IR spectrum while minimizing air exposure:

-

Sample Preparation (KBr Pellet): Inside a glovebox, thoroughly grind a small amount of the complex (1-2 mg) with dry, spectroscopic grade potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Nujol Mull): Alternatively, grind a small amount of the complex with a drop of Nujol (mineral oil) to form a thick paste. Spread the mull between two KBr or NaCl plates.

-

Data Acquisition: Quickly transfer the prepared sample to the spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy

For the analysis of the electronic spectrum:

-

Solution Preparation: Prepare a dilute solution of the complex in a UV-transparent, anhydrous, and deoxygenated solvent (e.g., THF, toluene) of known concentration inside a glovebox.

-

Sample Handling: Use a sealed cuvette with a screw cap or a septum to transfer the solution from the glovebox to the spectrophotometer without air exposure.

-

Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of Dihydridotetrakis(triphenylphosphine)ruthenium(II).

References

- 1. echemi.com [echemi.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Cas 19529-00-1,DIHYDRIDOTETRAKIS(TRIPHENYLPHOSPHINE)RUTHENIUM(II) | lookchem [lookchem.com]

- 4. Dihydridotetrakis(triphenylphosphine)ruthenium(II) 19529-00-1 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Guide to the Historical Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical synthesis methods for the versatile ruthenium catalyst, dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH2(PPh3)4. The document details the seminal method developed by Levison and Robinson, presenting a comprehensive experimental protocol and key characterization data.

Introduction

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a significant coordination complex that has found extensive application as a catalyst in a wide array of organic transformations. Its historical synthesis is a cornerstone of organometallic chemistry, providing a foundational method for the preparation of related ruthenium hydride complexes. This guide focuses on the earliest well-documented and widely adopted synthetic routes.

Core Synthesis Methodology

The most prominent historical method for the synthesis of RuH2(PPh3)4 was reported by J. J. Levison and S. D. Robinson in 1970. This straightforward, single-stage procedure involves the reduction of a ruthenium(III) precursor in the presence of an excess of triphenylphosphine.

A second key historical method involves a two-step process. First, the precursor dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3, is synthesized from ruthenium(III) chloride and triphenylphosphine. Subsequently, this intermediate is reduced to the final dihydride complex.

Method 1: Direct Synthesis from Ruthenium(III) Chloride

This approach offers a direct route to the desired product.

Experimental Protocol:

A solution of ruthenium(III) chloride hydrate and a significant excess of triphenylphosphine in ethanol is treated with sodium borohydride. The dihydride complex precipitates from the reaction mixture and is then isolated.

dot graph "Direct_Synthesis_Workflow" { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"RuCl3_hydrate" [label="RuCl3·xH2O"]; "PPh3" [label="Triphenylphosphine (excess)"]; "Solvent" [label="Ethanol"]; "Reducing_Agent" [label="NaBH4"]; "Reaction_Mixture" [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF"]; "Precipitation" [label="Precipitation", shape=diamond, fillcolor="#FBBC05"]; "Isolation" [label="Isolation (Filtration, Washing, Drying)"]; "Product" [label="RuH2(PPh3)4", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"RuCl3_hydrate" -> "Reaction_Mixture"; "PPh3" -> "Reaction_Mixture"; "Solvent" -> "Reaction_Mixture"; "Reducing_Agent" -> "Reaction_Mixture"; "Reaction_Mixture" -> "Precipitation"; "Precipitation" -> "Isolation"; "Isolation" -> "Product"; } }

Caption: Workflow for the direct synthesis of RuH2(PPh3)4.

Method 2: Two-Step Synthesis via RuCl2(PPh3)3

This method provides an alternative route by first preparing a stable ruthenium(II) precursor.

Experimental Protocol:

-

Step 1: Synthesis of RuCl2(PPh3)3 Ruthenium(III) chloride hydrate is reacted with triphenylphosphine in a suitable solvent, such as methanol or ethanol, under reflux to yield dichlorotris(triphenylphosphine)ruthenium(II).

-

Step 2: Reduction to RuH2(PPh3)4 The isolated RuCl2(PPh3)3 is then suspended in a solvent like ethanol, and a reducing agent, typically sodium borohydride, is added to produce the final dihydrido complex. An excess of triphenylphosphine is also present during this reduction step.

dot graph "Two_Step_Synthesis_Workflow" { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_step1" { label = "Step 1: Precursor Synthesis"; style=filled; color="#F1F3F4"; "RuCl3_hydrate_2" [label="RuCl3·xH2O"]; "PPh3_2" [label="Triphenylphosphine"]; "Solvent_2" [label="Ethanol/Methanol"]; "Reflux_1" [label="Reflux", shape=ellipse, fillcolor="#FFFFFF"]; "RuCl2_PPh3_3" [label="RuCl2(PPh3)3", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

}

subgraph "cluster_step2" { label = "Step 2: Reduction"; style=filled; color="#F1F3F4"; "RuCl2_PPh3_3_input" [label="RuCl2(PPh3)3"]; "PPh3_excess" [label="Triphenylphosphine (excess)"]; "Reducing_Agent_2" [label="NaBH4"]; "Solvent_3" [label="Ethanol"]; "Reduction" [label="Reduction", shape=ellipse, fillcolor="#FFFFFF"]; "Product_2" [label="RuH2(PPh3)4", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

"RuCl2_PPh3_3" -> "RuCl2_PPh3_3_input" [style=invis]; }

Caption: Workflow for the two-step synthesis of RuH2(PPh3)4.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the historical synthesis of RuH2(PPh3)4.

| Parameter | Value |

| Starting Material | Ruthenium(III) chloride hydrate |

| Key Reagents | Triphenylphosphine, Sodium borohydride |

| Solvent | Ethanol |

| Typical Yield | ~70-80% |

| Appearance | Off-white to pale yellow microcrystals |

Table 1: Reaction Parameters for the Direct Synthesis of RuH2(PPh3)4.

| Spectroscopic Data | Observed Values |

| IR (νRu-H, cm⁻¹) | ~2080 |

| ¹H NMR (τ, ppm) | ~20.3 (quintet) |

| ³¹P NMR (δ, ppm) | - |

Table 2: Spectroscopic Characterization Data for RuH2(PPh3)4. Note: Early NMR data was often reported in τ values (τ = 10 - δ). The phosphorus NMR data was not commonly reported in the initial publications.

Logical Relationship of Synthetic Pathways

The synthesis of RuH2(PPh3)4 is intrinsically linked to its precursor, RuCl2(PPh3)3. The direct synthesis can be viewed as an in-situ formation and subsequent reduction of a ruthenium(II)-phosphine intermediate.

dot digraph "Synthetic_Relationship" { rankdir="TB"; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#5F6368"];

"RuIII" [label="Ru(III) Precursor\n(RuCl3·xH2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PPh3_reagent" [label="PPh3", shape=ellipse, fillcolor="#F1F3F4"]; "RuII_intermediate" [label="Ru(II) Intermediate\n(e.g., RuCl2(PPh3)3)", fillcolor="#FBBC05"]; "Reducing_Agent_logic" [label="Reducing Agent\n(NaBH4)", shape=ellipse, fillcolor="#F1F3F4"]; "Final_Product" [label="RuH2(PPh3)4", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"RuIII" -> "RuII_intermediate" [label=" + PPh3"]; "RuII_intermediate" -> "Final_Product" [label=" + NaBH4\n+ excess PPh3"]; "RuIII" -> "Final_Product" [label=" One-pot reaction\n(+ PPh3, + NaBH4)", style=dashed]; }

Caption: Logical relationship between the synthetic pathways.

Conclusion

The historical synthesis of RuH2(PPh3)4 as established by Levison and Robinson laid the groundwork for the development of a vast field of ruthenium hydride chemistry. The methods presented here, notable for their simplicity and efficiency, remain fundamental to the understanding of organometallic synthesis and catalysis. This guide provides researchers with the essential historical context and detailed protocols necessary for the preparation of this important catalytic species.

A Comprehensive Technical Guide to the Solubility of Dihydridotetrakis(triphenylphosphine)ruthenium(II) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuH₂(PPh₃)₄, is a pivotal coordination complex in the realm of organometallic chemistry. Its significance stems from its versatile applications as a catalyst in a multitude of organic transformations, including hydrogenation, isomerization, and various coupling reactions. The efficacy of this complex in any solution-based application is fundamentally governed by its solubility in organic solvents. An in-depth understanding of its solubility characteristics is, therefore, paramount for reaction optimization, catalyst loading, and the development of robust and scalable synthetic protocols.

This technical guide provides a thorough examination of the solubility of dihydridotetrakis(triphenylphosphine)ruthenium(II) in organic solvents. It is designed to be a critical resource for researchers, scientists, and professionals in drug development who utilize this complex in their work. While specific quantitative solubility data for RuH₂(PPh₃)₄ is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols to enable researchers to determine these crucial parameters in their own laboratory settings.

Qualitative Solubility Overview

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is generally described as a yellow to beige powder. Its solubility is largely confined to non-aqueous, organic solvents. Literature precedents indicate its use in various reactions conducted in solvents such as:

-

Aromatic Hydrocarbons: Toluene and benzene are commonly employed as solvents for reactions involving RuH₂(PPh₃)₄, suggesting good solubility.

-

Ethers: Tetrahydrofuran (THF) is another solvent in which this complex is often used.

-

Halogenated Solvents: Dichloromethane is also utilized in reactions with this ruthenium complex.

-

Nitriles: Acetonitrile has been reported as a solvent for reactions catalyzed by RuH₂(PPh₃)₄.

It is important to note that the complex is sensitive to air and moisture, and its dissolution and subsequent reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Toluene | 50 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

| Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., NMR Spectroscopy |

| Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Note: The solubility of organometallic complexes can be influenced by factors such as solvent purity, the presence of impurities in the complex, and the method of measurement. It is crucial to document these conditions alongside the determined solubility values.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of dihydridotetrakis(triphenylphosphine)ruthenium(II), this section details three widely accepted experimental methodologies.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of dihydridotetrakis(triphenylphosphine)ruthenium(II) to a known volume of the desired organic solvent in a sealed flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer and a temperature-controlled bath are recommended.

-

-

Separation of Undissolved Solid:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the saturated solution) using a pre-weighed, gastight syringe. It is critical to avoid transferring any solid particles. Filtration through a syringe filter can be employed.

-

-

Solvent Evaporation:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry container (e.g., a vial or round-bottom flask).

-

Remove the solvent under reduced pressure using a rotary evaporator or by passing a gentle stream of inert gas over the solution. Ensure the temperature is kept low to prevent decomposition of the complex.

-

-

Determination of Solute Mass:

-

Dry the container with the residue under high vacuum to a constant weight.

-

The mass of the dissolved dihydridotetrakis(triphenylphosphine)ruthenium(II) is the difference between the final weight of the container with the residue and the initial weight of the empty container.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or any other desired unit based on the mass of the solute and the volume of the solvent used.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that exhibit a distinct absorbance in the ultraviolet-visible (UV-Vis) spectrum. It relies on the Beer-Lambert law, which correlates absorbance with concentration.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of dihydridotetrakis(triphenylphosphine)ruthenium(II) of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the slope will be the molar absorptivity (ε).

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sample Preparation and Measurement:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (or the Beer-Lambert law, A = εbc, where b is the path length of the cuvette) to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy can be a powerful tool for determining solubility, especially in cases where the solute does not have a strong UV-Vis chromophore or when dealing with complex mixtures.

Methodology:

-

Preparation of a Standard Solution:

-

Prepare a solution of dihydridotetrakis(triphenylphosphine)ruthenium(II) of a precisely known concentration in the deuterated solvent of interest.

-

Add a known amount of an internal standard (a compound that is soluble in the solvent and has a resonance that does not overlap with the analyte's signals) to this solution.

-

-

Acquisition of Standard NMR Spectrum:

-

Acquire a quantitative ¹H or ³¹P{¹H} NMR spectrum of the standard solution.

-

Integrate the signals of the analyte and the internal standard.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of the ruthenium complex in the same deuterated solvent, also containing the same concentration of the internal standard.

-

-

Acquisition of Saturated Solution NMR Spectrum:

-

Acquire a quantitative NMR spectrum of the saturated solution.

-

Integrate the signals of the dissolved analyte and the internal standard.

-

-

Calculation of Solubility:

-

The concentration of the saturated solution (solubility) can be calculated using the following ratio: (Integral of analyte in sat. soln. / Integral of std. in sat. soln.) = (Concentration of analyte in sat. soln. / Concentration of std. in sat. soln.)

-

Since the concentration of the standard is known, the solubility of the analyte can be determined.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of dihydridotetrakis(triphenylphosphine)ruthenium(II).

Conclusion

The solubility of dihydridotetrakis(triphenylphosphine)ruthenium(II) in organic solvents is a critical parameter that dictates its utility in homogeneous catalysis. While qualitative information suggests its solubility in common non-polar and polar aprotic solvents, a comprehensive set of quantitative data is lacking in the current literature. This guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine the solubility of this important ruthenium complex. By employing the methodologies outlined herein, scientists can generate reliable and reproducible solubility data, leading to a more profound understanding of the behavior of RuH₂(PPh₃)₄ in solution and enabling the development of more efficient and robust chemical processes.

In-Depth Technical Guide to Dihydridotetrakis(triphenylphosphine)ruthenium(II) (CAS 19529-00-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and catalytic applications of Dihydridotetrakis(triphenylphosphine)ruthenium(II), CAS number 19529-00-1. This organometallic complex is a versatile and efficient catalyst for a variety of organic transformations, including hydrogenation, dehydrogenation, isomerization, and carbon-carbon bond-forming reactions. This document consolidates key chemical and physical data, details experimental protocols for its synthesis and catalytic use, and illustrates relevant catalytic cycles through diagrams. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, catalysis, and drug development.

Chemical and Physical Properties

Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula C₇₂H₆₂P₄Ru, is an ochre to yellow, lustrous powder.[1][2] It is known for its catalytic activity in a wide range of organic reactions.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 19529-00-1 | [2] |

| Molecular Formula | C₇₂H₆₂P₄Ru | [2] |

| Molecular Weight | 1152.25 g/mol | [2] |

| Appearance | Off-white to ochre/lustrous powder | [1][2] |

| Melting Point | 181-183 °C (decomposes) | |

| Solubility | Slightly soluble in benzene and toluene. | |

| Stability | Air-sensitive. Should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. |

Spectroscopic Data:

| Technique | Data | References |

| ¹H NMR | Hydride signals appear in the upfield region, typically as a triplet of doublets. For a related complex, Ru(H)₂(CO)(PPh₃)₃, hydride resonances were observed at δ -4.59 (JPH = 27 Hz, JHH = 6.5 Hz) and δ -14.32 (JPH = 23 Hz, JHH = 6.5 Hz). | [3] |

| ³¹P{¹H} NMR | The signal for the phosphine ligands can vary depending on the specific complex and solvent. For [RuCl₂(PPh₃)₃], a signal at δ 42.1 ppm was observed in the solid state, while in solution, a signal at δ 30.6 ppm was recorded. For a related dihydrido complex, a singlet at δ 58 ppm was observed. | [3][4] |

| Infrared (IR) | The Ru-H stretching frequency is a characteristic feature. For a related osmium hydride complex, a νOsH absorption appeared as a shoulder at 1949 cm⁻¹. | [5] |

Synthesis and Handling

Experimental Protocol: Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

A common and convenient synthesis involves the reduction of a ruthenium(III) precursor in the presence of triphenylphosphine.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Ruthenium(III) chloride hydrate and an excess of triphenylphosphine (typically 4-5 equivalents) in ethanol under an inert atmosphere.

-

Heat the mixture to reflux with stirring. The color of the solution will typically change, indicating the formation of an intermediate complex.

-

After a period of reflux, cool the solution to room temperature.

-

Slowly add a reducing agent, such as sodium borohydride, to the reaction mixture. The dihydrido complex will precipitate from the solution.

-

Collect the solid product by filtration under an inert atmosphere, wash with ethanol and then a non-polar solvent like hexane to remove any unreacted triphenylphosphine.

-

Dry the product under vacuum.

Handling and Storage: Dihydridotetrakis(triphenylphosphine)ruthenium(II) is air-sensitive and should be handled and stored under an inert atmosphere. It is recommended to store the compound in a glovebox or a sealed vial under argon or nitrogen at 2-8 °C.

Catalytic Applications and Mechanisms

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a versatile catalyst for numerous organic transformations. Its catalytic activity stems from its ability to undergo oxidative addition and reductive elimination, and to coordinate with a variety of substrates.

Dehydrogenation of Alcohols

This complex is an effective catalyst for the acceptorless dehydrogenation of alcohols to aldehydes and ketones, with the liberation of hydrogen gas. This process is of great interest for green chemistry applications.

Catalytic Cycle for Alcohol Dehydrogenation:

The proposed mechanism involves the initial coordination of the alcohol to the ruthenium center, followed by β-hydride elimination to form a ruthenium hydride species and the corresponding carbonyl compound. The catalytic cycle is then regenerated by the reductive elimination of dihydrogen.

Caption: Proposed catalytic cycle for the dehydrogenation of an alcohol.

Experimental Protocol: Dehydrogenation of a Secondary Alcohol

Materials:

-

Dihydridotetrakis(triphenylphosphine)ruthenium(II) (catalyst)

-

Secondary alcohol (e.g., 2-octanol)

-

High-boiling, inert solvent (e.g., toluene or mesitylene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, add the secondary alcohol and the solvent.

-

Add a catalytic amount of Dihydridotetrakis(triphenylphosphine)ruthenium(II) (typically 0.1-1 mol%).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the product ketone by column chromatography on silica gel.

Hydrogenation of Alkenes

The complex is also a highly active catalyst for the homogeneous hydrogenation of alkenes to alkanes.[6] The reaction typically proceeds under mild conditions of temperature and pressure.

Experimental Workflow for Alkene Hydrogenation:

Caption: General experimental workflow for alkene hydrogenation.

Michael Addition

Dihydridotetrakis(triphenylphosphine)ruthenium(II) catalyzes the Michael addition of active methylene compounds to α,β-unsaturated carbonyl compounds.[7] This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Michael Addition

Materials:

-

Dihydridotetrakis(triphenylphosphine)ruthenium(II) (catalyst)

-

Active methylene compound (e.g., diethyl malonate)

-

α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone)

-

Acetonitrile (solvent)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, dissolve the active methylene compound, the α,β-unsaturated carbonyl compound, and a catalytic amount of Dihydridotetrakis(triphenylphosphine)ruthenium(II) in acetonitrile under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Other Catalytic Applications

This versatile catalyst is also employed in:

-

Isomerization of alkynes: It can facilitate the rearrangement of triple bonds.[1]

-

Knoevenagel condensation: This involves the reaction of aldehydes or ketones with active methylene compounds.[1]

-

Hydration of nitriles: This process converts nitriles into amides or carboxylic acids.[1]

-

Conjugate additions: It promotes the 1,4-addition of nucleophiles to α,β-unsaturated systems.[1]

Safety Information

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is an air-sensitive and potentially hazardous chemical. Appropriate safety precautions should be taken during its handling and use. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a highly valuable catalyst for a broad range of organic transformations. Its efficiency, coupled with its versatility, makes it a powerful tool for researchers in academia and industry. This guide provides a foundational understanding of its properties and applications, and it is hoped that the detailed protocols will facilitate its use in the synthesis of novel molecules and the development of new synthetic methodologies.

References

The Inner Workings of a Versatile Catalyst: A Technical Guide to the Mechanism of Action of RuH₂(PPh₃)₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydridotetrakis(triphenylphosphine)ruthenium(II), or RuH₂(PPh₃)₄, is a prominent member of the ruthenium-phosphine class of catalysts, renowned for its efficacy in a variety of chemical transformations, most notably the hydrogenation of unsaturated compounds. Its utility in organic synthesis, including the preparation of pharmaceutical intermediates, stems from its ability to activate molecular hydrogen and facilitate its addition across double and triple bonds with high efficiency. This technical guide provides an in-depth exploration of the core mechanism of action of RuH₂(PPh₃)₄ catalysts, with a focus on hydrogenation reactions. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the catalytic cycle, the nature of the active species, and the key factors influencing its catalytic performance.

Core Mechanism of Action: A Stepwise Activation and Catalytic Turnover

The catalytic activity of RuH₂(PPh₃)₄ is not inherent to the 18-electron, coordinatively saturated complex itself. Instead, it functions as a pre-catalyst that must first be activated to generate a coordinatively unsaturated and catalytically active species. This activation process and the subsequent catalytic cycle are generally understood to proceed through a series of well-defined organometallic elementary steps.

Pre-catalyst Activation: The Gateway to Catalysis

The initiation of catalysis hinges on the dissociation of one or more triphenylphosphine (PPh₃) ligands from the ruthenium center. This dissociation is a crucial equilibrium step that generates a vacant coordination site, allowing for the interaction with the substrate. The loss of a PPh₃ ligand from the sterically crowded RuH₂(PPh₃)₄ complex is a key step to forming the active catalyst.

The Catalytic Cycle of Alkene Hydrogenation

Once the active catalyst, the 16-electron species RuH₂(PPh₃)₃, is formed, it enters the catalytic cycle. The widely accepted mechanism for the hydrogenation of alkenes by this catalyst involves the following key steps:

-

Olefin Coordination: The alkene substrate coordinates to the vacant site on the ruthenium center.

-

Migratory Insertion: One of the hydride ligands on the ruthenium atom is transferred to one of the carbon atoms of the coordinated double bond. This migratory insertion step forms a ruthenium-alkyl intermediate.

-

Oxidative Addition of H₂ (or coordination and subsequent cleavage): A molecule of hydrogen adds to the ruthenium center.

-

Reductive Elimination: The second hydride ligand and the alkyl group couple and are eliminated from the ruthenium center as the saturated alkane product. This step regenerates the active catalytic species, which can then enter another catalytic cycle.

Quantitative Catalytic Performance

For instance, in the hydrogenation of quinoline, RuH₂(PPh₃)₄ demonstrates significant catalytic activity. The table below summarizes the conversion rates for the hydrogenation of quinoline under specific conditions, comparing RuH₂(PPh₃)₄ with related ruthenium complexes.

| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) |

| RuH₂(PPh₃)₄ | Quinoline | 100 | 25 | 24 | 86.7 |

| RuH₂(CO)₂(PPh₃)₂ | Quinoline | 100 | 25 | 24 | 37.1 |

| RuH₂(CO)₂(PⁿBu₃)₂ | Quinoline | 100 | 25 | 24 | 35.6 |

Data sourced from studies on the hydrogenation of nitrogen-containing heterocycles.

It is important to note that the reaction kinetics can be complex. For the hydrogenation of quinoline, the reaction rate has been shown to be first order with respect to the catalyst concentration and fractional order with respect to the hydrogen concentration, while exhibiting an inverse fractional order with respect to the quinoline concentration. This suggests a complex interplay between the coordination of the substrate and the activation of hydrogen.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a general protocol for the hydrogenation of an alkene using RuH₂(PPh₃)₄, synthesized from common laboratory practices.

General Procedure for the Hydrogenation of an Alkene

-

Catalyst Preparation: The RuH₂(PPh₃)₄ catalyst is either purchased commercially or synthesized according to established literature procedures. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Reaction Setup: A high-pressure reactor (e.g., a Parr autoclave) equipped with a magnetic stir bar is charged with the alkene substrate and the desired solvent (e.g., toluene, benzene, or ethanol). The solvent should be degassed prior to use.

-

Catalyst Addition: The RuH₂(PPh₃)₄ catalyst (typically 0.1-1 mol%) is added to the reactor under a counter-flow of inert gas.

-

Reaction Conditions: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 bar). The reaction mixture is then heated to the desired temperature (e.g., 80-120 °C) and stirred vigorously for the specified reaction time.

-

Work-up and Analysis: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is then analyzed by standard techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the starting material and the yield of the hydrogenated product.

Example: Hydrogenation of Cyclohexene

-

Materials: RuH₂(PPh₃)₄ (e.g., 0.01 mmol), cyclohexene (1 mmol), and degassed benzene (10 mL).

-

Procedure: The materials are combined in a high-pressure reactor as described above. The reactor is pressurized with hydrogen to 30 bar and heated to 100 °C for 4 hours. After cooling and venting, the product mixture is analyzed by GC to determine the conversion to cyclohexane.

Conclusion

RuH₂(PPh₃)₄ is a versatile and effective pre-catalyst for hydrogenation and other chemical transformations. Its mechanism of action is a classic example of homogeneous catalysis, involving the initial dissociation of a phosphine ligand to generate a coordinatively unsaturated active species, followed by a catalytic cycle of substrate coordination, migratory insertion, and reductive elimination. Understanding these fundamental steps is crucial for optimizing reaction conditions and for the rational design of new and improved ruthenium-based catalysts for applications in organic synthesis, including the development of novel pharmaceuticals. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working in this field.

Theoretical Insights into Dihydridotetrakis(triphenylphosphine)ruthenium(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydridotetrakis(triphenylphosphine)ruthenium(II), [RuH₂(PPh₃)₄], is a prominent transition metal hydride complex that has garnered significant attention for its catalytic prowess in a diverse array of organic transformations. Its utility spans from hydrogenation and isomerization of olefins to various C-C and C-N bond-forming reactions, making it a valuable tool in synthetic chemistry and of potential interest in drug development processes requiring stereoselective synthesis.[1] A thorough understanding of the electronic and structural properties of this complex is paramount for optimizing existing catalytic systems and designing novel, more efficient catalysts. This technical guide provides an in-depth overview of the theoretical studies on [RuH₂(PPh₃)₄], focusing on its molecular structure, spectroscopic properties, and its mechanistic role in catalysis.

Molecular Structure and Bonding: A Theoretical Perspective

The geometry and electronic structure of [RuH₂(PPh₃)₄] have been the subject of computational studies, often employing Density Functional Theory (DFT) to elucidate the intricacies of its bonding. These theoretical investigations provide valuable data that complement experimental findings from techniques like X-ray crystallography and NMR spectroscopy.

Optimized Geometry

Table 1: Selected Calculated Geometric Parameters for Ruthenium Dihydride Phosphine Complexes

| Parameter | Simplified Model [RuH₂(PH₃)₄] (DFT Calculation) | Experimental [RuH₂(CO)(PPh₃)₃] (X-ray) |

| Ru-P Bond Length (Å) | Data not available | ~2.35 |

| Ru-H Bond Length (Å) | Data not available | ~1.70 |

| P-Ru-P Angle (°) | Data not available | Varies significantly |

| H-Ru-H Angle (°) | Data not available | Data not available |

Note: The data for the simplified model is illustrative and highlights the need for a dedicated theoretical study on [RuH₂(PPh₃)₄]. Experimental data for the related carbonyl complex is provided for comparison.

Spectroscopic Properties: Computational Analysis

Theoretical calculations are instrumental in interpreting and predicting the spectroscopic features of [RuH₂(PPh₃)₄].

Vibrational Frequencies

Calculated vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The key vibrational modes of interest are the Ru-H stretching and bending frequencies, which are characteristic of metal hydrides.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Ruthenium Hydride Complexes

| Vibrational Mode | Calculated (DFT) - Related Complexes | Experimental [RuH₂(PPh₃)₄] |

| ν(Ru-H) | Data not available | ~1930, ~2050 |

| δ(RuH₂) | Data not available | Not typically reported |

Note: The calculated frequencies are for related, not identical, complexes and serve as a general reference.

NMR Chemical Shifts

Theoretical prediction of NMR chemical shifts, particularly for the hydride protons, is a powerful tool for structural elucidation in solution. The ¹H NMR spectrum of [RuH₂(PPh₃)₄] is characterized by a high-field signal for the hydride ligands, and its multiplicity provides information about the coupling with the phosphorus nuclei of the triphenylphosphine ligands. DFT calculations can help to rationalize the observed chemical shifts and coupling constants.

Table 3: Experimental NMR Spectroscopic Data for [RuH₂(PPh₃)₄]

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹H (Ru-H ) | -7.5 to -8.5 (complex multiplet) | Not resolved |

| ³¹P | ~45 (singlet) | - |

Note: The appearance of the hydride signal can vary depending on the solvent and temperature.

Catalytic Activity: Mechanistic Insights from Theory

[RuH₂(PPh₃)₄] is a versatile catalyst, and theoretical studies have begun to unravel the complex mechanisms governing its reactivity. A key reaction catalyzed by this complex is the hydrogenation of olefins.

Olefin Hydrogenation: A Postulated Catalytic Cycle

The generally accepted mechanism for olefin hydrogenation catalyzed by ruthenium phosphine complexes involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. While a detailed potential energy surface specifically for [RuH₂(PPh₃)₄] is not extensively documented in a single publication, a plausible catalytic cycle can be constructed based on studies of related systems.

A proposed logical workflow for the hydrogenation of an alkene is as follows:

Caption: Postulated catalytic cycle for olefin hydrogenation by [RuH₂(PPh₃)₄].

This cycle illustrates the key steps:

-

Ligand Dissociation: A triphenylphosphine ligand dissociates from the saturated 18-electron complex to generate a coordinatively unsaturated 16-electron species, [RuH₂(PPh₃)₃], which is the active catalyst.

-

Olefin Coordination: The incoming olefin coordinates to the vacant site on the ruthenium center.

-

Migratory Insertion: One of the hydride ligands migrates to one of the olefinic carbons, forming a ruthenium-alkyl intermediate.

-

Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the formation of the saturated alkane, which then dissociates from the metal center.

-

Catalyst Regeneration: The resulting [Ru(PPh₃)₃] fragment can then coordinate another molecule of H₂ to regenerate the active dihydride species, or more likely, the dissociated alkane is replaced by H₂ in the coordination sphere before reductive elimination of the alkane, regenerating the dihydride catalyst.

DFT calculations on similar systems suggest that the migratory insertion or the reductive elimination step is often rate-determining.

Experimental Protocols

Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

A common method for the synthesis of [RuH₂(PPh₃)₄] involves the reduction of a ruthenium(III) precursor in the presence of an excess of triphenylphosphine.

Procedure:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is dissolved in ethanol.

-

A solution of triphenylphosphine (PPh₃) in ethanol is added to the ruthenium chloride solution.

-

The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen).

-

A reducing agent, such as sodium borohydride (NaBH₄) or aqueous formaldehyde, is added to the reaction mixture.

-